molecular formula C19H18N8O2 B2359427 3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one CAS No. 2034367-73-0

3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one

Cat. No. B2359427
CAS RN: 2034367-73-0
M. Wt: 390.407
InChI Key: ZAYMCKHPDHJPMA-UHFFFAOYSA-N
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Description

The compound “3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one” is a complex organic molecule. It contains a 1,2,4-triazolo[4,3-a]pyrazine core, which is a type of heterocyclic compound . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses .


Molecular Structure Analysis

The molecular structure of this compound can be determined using techniques such as 1H NMR and mass spectrometry . These techniques can confirm the structures of synthesized compounds.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used . Unfortunately, the specific chemical reactions involving this compound are not detailed in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For example, its molecular weight can be computed to be 184.20 g/mol .

Scientific Research Applications

Energetic Materials Development

Compounds with the [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine moiety have been synthesized for use as energetic materials. These materials are designed to be insensitive to external stimuli while providing high detonation performance. The related compound 5, for example, exhibits excellent insensitivity (IS = 43 J and FS > 360 N) and a very good calculated detonation performance (Dv = 9408 m/s and P = 37.8 GPa), comparable to the secondary-explosive benchmark, CL-20 .

Cancer Treatment

Derivatives of [1,2,4]triazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine have been discovered as novel CDK2 inhibitors, which are an appealing target for cancer treatment. These compounds have shown significant inhibition of cell growth in various cancer cell lines, including MCF-7 and HCT-116, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively .

Microtubulin Polymerization Inhibition

Indole-based [1,2,4]triazolo[4,3-a]pyridine derivatives have been designed as microtubulin polymerization inhibitors. These compounds have shown moderate to potent anti-proliferative activities against a panel of cancer cell lines, suggesting their potential use in cancer therapy .

Semiconductor Research

The [1,2,4]triazolo[4,3-b:3′,4′-f][1,2,4,5]tetrazine-based compounds have been studied for their basic optical, electrochemical, and semiconductor properties. This research is crucial for the development of new semiconductor materials with potential applications in electronics and photonics .

Antitumor Activity

A series of triazolo pyrazine derivatives bearing 4-oxo-pyridazinone moieties have been designed to evaluate their IC50 values against three cancer cell lines (A549, MCF-7, and HeLa) and c-Met kinase. These studies are essential for the discovery of new compounds with antitumor activity .

Mechanism of Action

Target of Action

The primary target of this compound, also known as Fezolinetant , is the Neurokinin Receptor . Neurokinin receptors are a class of G protein-coupled receptors that bind tachykinins, a family of peptides involved in many physiological and pathological processes.

Mode of Action

Fezolinetant acts as an inhibitor to the Neurokinin Receptor . By binding to these receptors, it prevents the normal signaling process, leading to changes in the physiological response.

Pharmacokinetics

It has a predicted boiling point of 623.0±65.0 °C and a predicted density of 1.56±0.1 g/cm3 . It is soluble in DMSO up to a concentration of 20.0 mg/mL . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body, thereby affecting its bioavailability.

Result of Action

As an inhibitor of the neurokinin receptor , it likely alters the normal physiological responses mediated by these receptors.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target. For Fezolinetant, it is recommended to be stored at -20°C , indicating that lower temperatures may be necessary for its stability.

Future Directions

The future directions for research on this compound could include further exploration of its biological activities and potential therapeutic uses, as well as optimization of its synthesis process .

properties

IUPAC Name

3-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl]-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N8O2/c1-12-23-24-17-16(21-5-6-27(12)17)25-7-9-26(10-8-25)19(29)14-11-13-3-2-4-20-15(13)22-18(14)28/h2-6,11H,7-10H2,1H3,(H,20,22,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYMCKHPDHJPMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC5=C(NC4=O)N=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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